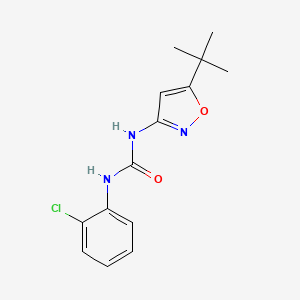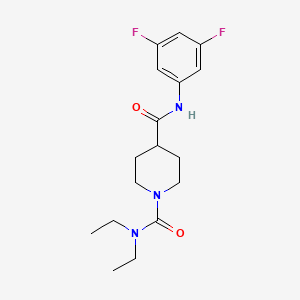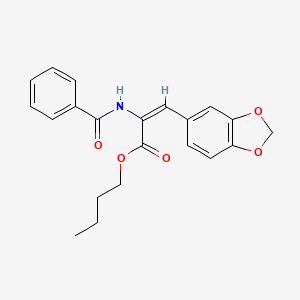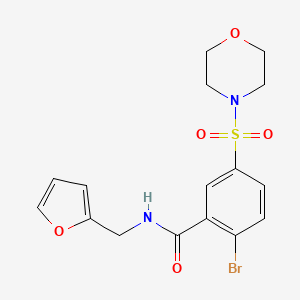
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea (known as ICI 118,551) is a selective beta-2 adrenergic receptor antagonist. It is a widely used compound in scientific research due to its ability to selectively block beta-2 adrenergic receptors without affecting other adrenergic receptors.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea selectively blocks beta-2 adrenergic receptors by binding to the receptor's active site. This prevents the binding of the endogenous ligand, epinephrine, and other agonists that activate the receptor. As a result, the downstream signaling pathway that is mediated by beta-2 adrenergic receptors is inhibited.
Biochemical and Physiological Effects:
The blockade of beta-2 adrenergic receptors by this compound has various biochemical and physiological effects. It reduces the relaxation of bronchial smooth muscle, which is the main mechanism of action for bronchodilators used in the treatment of asthma and COPD. It also reduces the heart rate and contractility, which is the main mechanism of action for beta blockers used in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which allows for the specific investigation of beta-2 adrenergic receptor signaling. It is also a well-characterized compound with a known mechanism of action, which ensures the reproducibility of experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea in scientific research. One direction is the investigation of the role of beta-2 adrenergic receptors in the immune system. Recent studies have suggested that beta-2 adrenergic receptors play a role in the regulation of immune cell function, and this compound could be used to investigate this further. Another direction is the investigation of the potential therapeutic benefits of beta-2 adrenergic receptor antagonists in diseases such as cancer and neurodegenerative diseases, where beta-2 adrenergic receptors have been implicated in disease progression. Overall, this compound is a valuable tool for investigating the role of beta-2 adrenergic receptors in various biological processes, and its use in scientific research is likely to continue to expand in the future.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea involves the reaction of 5-tert-butyl-3-isoxazolylamine with 2-chlorophenylisocyanate. The reaction takes place in anhydrous toluene with the presence of a base such as triethylamine. The product is then purified by recrystallization from ethanol. The yield of the synthesis is typically around 50-60%.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea is widely used in scientific research to investigate the role of beta-2 adrenergic receptors in various biological processes. It is commonly used in studies that aim to understand the molecular mechanisms of beta-2 adrenergic receptor signaling and its downstream effects. It is also used to investigate the role of beta-2 adrenergic receptors in diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTWPNKJZOAMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{4-[(4-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)morpholine hydrochloride](/img/structure/B5348130.png)
![2-(trifluoromethyl)-4-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5348136.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5348148.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5348170.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)